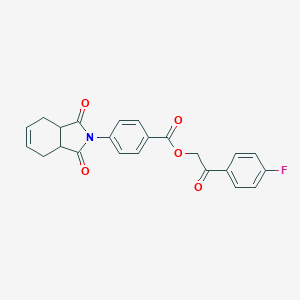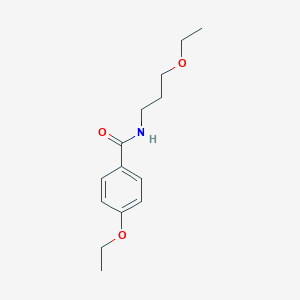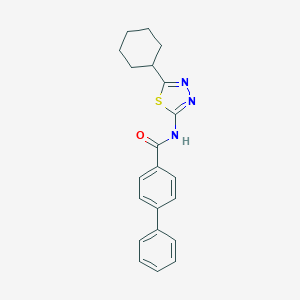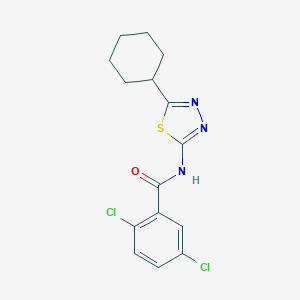![molecular formula C17H28N2O3S B216269 N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide, commonly known as DPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is known to exhibit potent biological activities.
科学的研究の応用
DPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPS has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPS has been shown to possess herbicidal and insecticidal activities, making it a potential candidate for the development of new pesticides. In material science, DPS has been used as a building block for the synthesis of novel polymers with unique properties.
作用機序
The mechanism of action of DPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
DPS has been shown to exhibit potent biological activities in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPS has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
実験室実験の利点と制限
One of the main advantages of DPS is its potent biological activities, making it a potential candidate for the development of new drugs. Its simple synthetic method and high degree of purity also make it an attractive compound for lab experiments. However, one of the limitations of DPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for the research and development of DPS. One area of interest is the development of new drugs based on the structure of DPS. Another area of interest is the investigation of DPS as a potential pesticide for agricultural use. In addition, the synthesis of novel polymers based on the structure of DPS could lead to the development of new materials with unique properties. Overall, the potential applications of DPS are vast, and further research is needed to fully understand its biological activities and potential uses.
合成法
The synthesis of DPS involves the reaction between 4-aminophenyl-2,2-dimethylpropanamide and dipropyl sulfamate in the presence of a base catalyst. The reaction yields DPS as a white crystalline solid with a high degree of purity. The synthetic method is relatively simple and can be easily scaled up for large-scale production.
特性
製品名 |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
|---|---|
分子式 |
C17H28N2O3S |
分子量 |
340.5 g/mol |
IUPAC名 |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,18,20) |
InChIキー |
DAIBBIQMQSGXTM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)

![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)
![2-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216203.png)
![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)